N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound known for its significant potential in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its biological activity. The presence of a 3-chlorophenyl and a phenyl group further enhances its chemical properties, making it a valuable subject for research in drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and phenyl groups through various substitution reactions. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide.
Formation of Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under high-temperature conditions.
Substitution Reactions:
Acylation: The final acylation step is carried out using acetic anhydride in the presence of a base such as pyridine to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially leading to the formation of dihydropyrrolo derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrrolo derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the study of cellular processes due to its ability to interact with specific proteins and enzymes. It is often used in biochemical assays to investigate the mechanisms of enzyme inhibition and protein-protein interactions.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its structure suggests it could be effective in targeting specific pathways involved in diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide: shares similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3-chlorophenyl and phenyl groups, along with the acetamide moiety, enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20ClN5O |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-[[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C26H20ClN5O/c1-17(33)30-20-10-12-21(13-11-20)31-25-24-23(18-6-3-2-4-7-18)15-32(26(24)29-16-28-25)22-9-5-8-19(27)14-22/h2-16H,1H3,(H,30,33)(H,28,29,31) |
InChI Key |
OFHKNBZAEBZBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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